N-{4-[acetyl(methyl)amino]phenyl}-2-chloro-5-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[acetyl(methyl)amino]phenyl}-2-chloro-5-nitrobenzamide, also known as CI-1040, is a small molecule inhibitor that targets the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is involved in the regulation of cell growth, differentiation, and survival, and is frequently dysregulated in cancer. CI-1040 has been extensively studied for its potential as an anti-cancer agent, and its synthesis, mechanism of action, and biological effects have been well characterized.
Mécanisme D'action
N-{4-[acetyl(methyl)amino]phenyl}-2-chloro-5-nitrobenzamide targets the MAPK signaling pathway by inhibiting the activity of the MAPK kinase (MEK) enzymes. MEKs are upstream regulators of the MAPK pathway, and their inhibition prevents the activation of downstream effectors such as ERK1/2. This leads to the inhibition of cell growth and survival, and ultimately, cell death.
Biochemical and Physiological Effects:
N-{4-[acetyl(methyl)amino]phenyl}-2-chloro-5-nitrobenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to inhibit angiogenesis, the process by which new blood vessels are formed to support tumor growth. N-{4-[acetyl(methyl)amino]phenyl}-2-chloro-5-nitrobenzamide has also been shown to modulate the immune response, potentially enhancing the anti-tumor immune response.
Avantages Et Limitations Des Expériences En Laboratoire
N-{4-[acetyl(methyl)amino]phenyl}-2-chloro-5-nitrobenzamide is a highly specific inhibitor of the MAPK pathway, making it an ideal tool for studying this pathway in vitro and in vivo. However, its efficacy may be limited by the development of resistance mechanisms, as has been observed in some cancer cell lines. In addition, N-{4-[acetyl(methyl)amino]phenyl}-2-chloro-5-nitrobenzamide has poor solubility in aqueous solutions, which may limit its use in certain experimental settings.
Orientations Futures
There are several potential directions for future research on N-{4-[acetyl(methyl)amino]phenyl}-2-chloro-5-nitrobenzamide. One area of interest is the development of combination therapies that incorporate N-{4-[acetyl(methyl)amino]phenyl}-2-chloro-5-nitrobenzamide with other anti-cancer agents. Another area of interest is the identification of biomarkers that can predict response to N-{4-[acetyl(methyl)amino]phenyl}-2-chloro-5-nitrobenzamide treatment. Finally, there is potential for the development of novel MEK inhibitors with improved efficacy and pharmacokinetic properties.
Méthodes De Synthèse
N-{4-[acetyl(methyl)amino]phenyl}-2-chloro-5-nitrobenzamide can be synthesized through a multistep process starting from 2-chloro-5-nitrobenzoic acid. The first step involves the conversion of the acid to the corresponding acid chloride, which is then reacted with N-(4-aminophenyl)acetamide to yield the amide intermediate. This intermediate is then acetylated and methylated to produce the final compound, N-{4-[acetyl(methyl)amino]phenyl}-2-chloro-5-nitrobenzamide.
Applications De Recherche Scientifique
N-{4-[acetyl(methyl)amino]phenyl}-2-chloro-5-nitrobenzamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of a variety of cancer cell lines in vitro, including melanoma, pancreatic, breast, and non-small cell lung cancer. In addition, N-{4-[acetyl(methyl)amino]phenyl}-2-chloro-5-nitrobenzamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer.
Propriétés
IUPAC Name |
N-[4-[acetyl(methyl)amino]phenyl]-2-chloro-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4/c1-10(21)19(2)12-5-3-11(4-6-12)18-16(22)14-9-13(20(23)24)7-8-15(14)17/h3-9H,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIRTUJAHBLKQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[acetyl(methyl)amino]phenyl}-2-chloro-5-nitrobenzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.